molecular formula C17H17N3O B2963035 N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide CAS No. 1286725-77-6

N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)-1-naphthamide

Cat. No.: B2963035
CAS No.: 1286725-77-6
M. Wt: 279.343
InChI Key: MYSMRVJAWYUZIV-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Molecular Structure Analysis

The molecular structure of imidazole derivatives can vary greatly depending on the specific compound. For example, N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride has a molecular weight of 212.12 .


Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives can vary greatly. For example, N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride is a solid at room temperature .

Scientific Research Applications

Synthesis and Derivatives Creation

Research has focused on synthesizing various derivatives of imidazole and naphthamide compounds for potential applications in pharmaceuticals and materials science. For instance, the synthesis of novel heterocycles derived from 2-acetylnaphthalene, including imidazole derivatives, has been explored for their promising antioxidant activity, showcasing the importance of such compounds in developing new antioxidants (Taha, 2012).

Binding and Cytotoxicity Studies

Imidazole-containing compounds have been synthesized and analyzed for their DNA binding capabilities and cytotoxicity against various cancer cell lines. For example, benzimidazole-based Schiff base copper(II) complexes demonstrated significant in vitro cytotoxic effect, offering insights into the development of potential therapeutic agents (Paul et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds, such as 2‐(Imidazol‐1‐yl)‐1‐(2‐naphthyl)­ethano­ne derivatives, has been elucidated through X-ray crystallography, providing detailed insights into the intermolecular interactions and stability, critical for designing drugs or materials with specific properties (Özbey et al., 2002).

Catalysis and Organic Synthesis

Imidazole derivatives serve as efficient catalysts in chemical reactions, such as transesterification and acylation, highlighting their role in facilitating organic synthesis processes. This catalytic activity is essential for developing more efficient and sustainable chemical processes (Grasa et al., 2003).

Hypolipidaemic Activity

Studies have explored the hypolipidaemic activity of compounds containing N-imidazolyl groups, indicating the potential of such chemicals in treating lipid disorders. This research contributes to the ongoing search for more effective hypolipidaemic agents (Cozzi et al., 1987).

Safety and Hazards

Safety and hazards associated with imidazole derivatives can vary depending on the specific compound. For example, N-methyl-2-(2-methyl-1H-imidazol-1-yl)ethanamine dihydrochloride has hazard statements H317 - H319, indicating that it may cause an allergic skin reaction and serious eye irritation .

Future Directions

The future directions for research on imidazole derivatives are vast, given their broad range of chemical and biological properties . They have become an important synthon in the development of new drugs .

Properties

IUPAC Name

N-[2-(2-methylimidazol-1-yl)ethyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-13-18-9-11-20(13)12-10-19-17(21)16-8-4-6-14-5-2-3-7-15(14)16/h2-9,11H,10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYSMRVJAWYUZIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CCNC(=O)C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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